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Foreword

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Fluoro-4-isopropoxyphenylboronic acid (CAS No. 480438-54-8), a key
building block in modern synthetic chemistry. As a Senior Application Scientist, my objective is
to present not just the data, but the context and practical insights necessary for its effective use
in research and development, particularly in the realm of medicinal chemistry and materials
science. The strategic placement of the fluoro and isopropoxy groups on the phenylboronic
acid scaffold offers unique electronic and steric properties, making it a valuable reagent in
cross-coupling reactions for the synthesis of complex organic molecules. This guide is
structured to provide a thorough understanding of its characteristics, from its physical
appearance to its safe handling and application.

Chemical Identity and Physical Properties

3-Fluoro-4-isopropoxyphenylboronic acid is an organoboron compound that belongs to the
extensive family of phenylboronic acids. These compounds are of paramount importance in
organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-
Miyaura cross-coupling reaction.

Physical Appearance
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At room temperature, 3-Fluoro-4-isopropoxyphenylboronic acid is a solid. While supplier
information does not provide a specific description of its color and form, related substituted
phenylboronic acids are typically white to off-white or light yellow crystalline powders or solids.
[1][2] The exact morphology can be influenced by the crystallization process during its
purification.

Physicochemical Data

A summary of the key physicochemical properties of 3-Fluoro-4-isopropoxyphenylboronic
acid is presented in the table below. It is important to note that an experimental melting point
for this specific compound is not readily available in the public domain; however, data from
closely related analogs such as 3-Fluoro-4-methoxyphenylboronic acid (m.p. 206-211 °C) and
3-Fluoro-4-methylphenylboronic acid (m.p. 232-237 °C) suggest a relatively high melting point,
characteristic of many solid boronic acids.[1][3]

Property Value Source
CAS Number 480438-54-8 [415161[71(8]
Molecular Formula CoH12BFO3 [4161718l
Molecular Weight 198.00 g/mol [6]

Physical Form Solid [4]

Purity Typically 295-96% [41[5]

Solubility Profile

The solubility of a reagent is a critical parameter for its application in synthesis, dictating the
choice of solvent and reaction conditions. Phenylboronic acids generally exhibit a range of
solubilities in organic solvents, a property that is significantly influenced by the nature of their
substituents.

While specific quantitative solubility data for 3-Fluoro-4-isopropoxyphenylboronic acid is not
extensively documented, general trends for phenylboronic acids suggest high solubility in polar
aprotic solvents like tetrahydrofuran (THF) and acetone, and good solubility in alcohols such as
methanol and ethanol.[9][10] Their solubility is generally moderate in less polar solvents like
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chloroform and very low in nonpolar hydrocarbon solvents.[9][10] For NMR analysis,
deuterated solvents such as DMSO-ds, methanol-da4, or chloroform-d are commonly used,
implying at least sufficient solubility for spectroscopic characterization.

Structural Characterization and Analytical Protocols

The unambiguous identification and purity assessment of 3-Fluoro-4-
isopropoxyphenylboronic acid are paramount for its successful application in synthesis. This
is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
For 3-Fluoro-4-isopropoxyphenylboronic acid, a combination of *H, 13C, 1°F, and 1B NMR
would provide a complete picture of its structure. Although a public spectrum for this specific
compound is not available, the expected chemical shifts can be predicted based on the
electronic environment of the nuclei.

'H NMR: The proton spectrum would show characteristic signals for the aromatic protons,
the methine proton of the isopropoxy group, and the methyl protons. The coupling patterns of
the aromatic protons would be indicative of the substitution pattern on the benzene ring.

e 13C NMR: The carbon spectrum would reveal distinct signals for each of the nine carbon
atoms in the molecule. The carbon atom attached to the boron is often observed as a broad
signal due to the quadrupolar relaxation of the boron nucleus.[11]

e 19F NMR: The fluorine spectrum would exhibit a single resonance, and its chemical shift
would be characteristic of a fluorine atom attached to an aromatic ring.[12][13]

e 1B NMR: The boron spectrum would show a signal whose chemical shift is indicative of a
boronic acid.[11][12]

Diagram: Experimental Workflow for NMR Analysis
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Caption: Workflow for NMR-based structural characterization.
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Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the reaction of an
appropriate organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.
For 3-Fluoro-4-isopropoxyphenylboronic acid, a plausible synthetic route would start from
1-bromo-3-fluoro-4-isopropoxybenzene.

Diagram: Plausible Synthetic Pathway

1-Bromo-3-fluoro-4-isopropoxybenzene

1. n-BuLi or Mg, THF, -78 °C
2. BOR)3

Boronate Ester Intermediate |—>| Aq”eo?jsc'ﬂél\;‘/wk“" |—> 3-Fluoro-4-isopropoxyphenylboronic acid

Click to download full resolution via product page
Caption: A potential synthetic route to the target compound.

Purification is commonly achieved by recrystallization from a suitable solvent system, such as a
mixture of an organic solvent and water or a hydrocarbon solvent to precipitate the product
while impurities remain in solution.[14]

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage procedures are essential to ensure
the safety of personnel and the integrity of the compound.

» Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

o Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be
susceptible to dehydration to form boroxines, so protection from moisture is important.

o Safety: While specific toxicity data for this compound is not available, it is prudent to treat it
as a potentially hazardous substance. Avoid contact with skin and eyes. In case of contact,
rinse thoroughly with water.

Applications in Research and Development
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3-Fluoro-4-isopropoxyphenylboronic acid is a valuable building block in organic synthesis,
primarily due to its utility in Suzuki-Miyaura cross-coupling reactions.[15][16] The presence of
the fluorine atom can modulate the electronic properties of the molecule and can be a site for
further functionalization or can be introduced to enhance the metabolic stability and binding
affinity of drug candidates. The isopropoxy group provides steric bulk and can influence the
solubility and pharmacokinetic properties of the final products. These characteristics make it an
attractive starting material for the synthesis of novel compounds in drug discovery and
materials science.

Conclusion

3-Fluoro-4-isopropoxyphenylboronic acid is a versatile and valuable reagent for synthetic
chemists. Its unique substitution pattern offers opportunities for the construction of complex
molecular architectures. A thorough understanding of its physical properties, solubility, and
handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in
the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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